molecular formula C12H7ClN2O3S B12918279 5-(3-Chloro-1-benzothiophen-2-yl)-3-methyl-4-nitro-1,2-oxazole CAS No. 143806-62-6

5-(3-Chloro-1-benzothiophen-2-yl)-3-methyl-4-nitro-1,2-oxazole

Cat. No.: B12918279
CAS No.: 143806-62-6
M. Wt: 294.71 g/mol
InChI Key: AUJXZGCCDIDVHC-UHFFFAOYSA-N
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Description

5-(3-Chlorobenzo[b]thiophen-2-yl)-3-methyl-4-nitroisoxazole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as sulfur, nitrogen, or oxygen.

Preparation Methods

The synthesis of 5-(3-Chlorobenzo[b]thiophen-2-yl)-3-methyl-4-nitroisoxazole typically involves multiple steps, starting from readily available precursors. One common method involves the electrophilic cyclization of 2-alkynyl thioanisoles using sodium halides and copper (II) sulfate in ethanol . This environmentally benign method results in high yields of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.

Chemical Reactions Analysis

5-(3-Chlorobenzo[b]thiophen-2-yl)-3-methyl-4-nitroisoxazole can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amines, while oxidation can lead to the formation of carboxylic acids.

Scientific Research Applications

5-(3-Chlorobenzo[b]thiophen-2-yl)-3-methyl-4-nitroisoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Chlorobenzo[b]thiophen-2-yl)-3-methyl-4-nitroisoxazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar compounds to 5-(3-Chlorobenzo[b]thiophen-2-yl)-3-methyl-4-nitroisoxazole include other benzo[b]thiophene and isoxazole derivatives. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties. For example:

Properties

CAS No.

143806-62-6

Molecular Formula

C12H7ClN2O3S

Molecular Weight

294.71 g/mol

IUPAC Name

5-(3-chloro-1-benzothiophen-2-yl)-3-methyl-4-nitro-1,2-oxazole

InChI

InChI=1S/C12H7ClN2O3S/c1-6-10(15(16)17)11(18-14-6)12-9(13)7-4-2-3-5-8(7)19-12/h2-5H,1H3

InChI Key

AUJXZGCCDIDVHC-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

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